molecular formula C11H7ClO2S B1466196 2-Chloro-5-phenyl-thiophene-3-carboxylic acid CAS No. 1186049-66-0

2-Chloro-5-phenyl-thiophene-3-carboxylic acid

Cat. No.: B1466196
CAS No.: 1186049-66-0
M. Wt: 238.69 g/mol
InChI Key: MIYLRVIMVHRBAP-UHFFFAOYSA-N
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Description

2-Chloro-5-phenyl-thiophene-3-carboxylic acid is a high-quality chemical reagent designed for research and development applications, strictly for laboratory use. This compound serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical candidates and functional materials. The integration of the electron-withdrawing carboxylic acid group and the chloro-substituent on the thiophene ring, coupled with the phenyl group, creates a multi-functional scaffold amenable to further chemical modification . Researchers can utilize the carboxylic acid moiety for amide coupling reactions or esterification, while the chloro group allows for metal-catalyzed cross-coupling reactions, facilitating the construction of more complex molecular architectures. As a thiophene derivative, this compound is of significant interest in medicinal chemistry for constructing potential bioactive molecules. Thiophene-based structures are commonly explored in various therapeutic areas . The specific properties and reactivity conferred by the 2-chloro-5-phenyl substitution pattern make it a valuable scaffold for constructing compound libraries in drug discovery programs. For research purposes only. Not intended for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

2-chloro-5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYLRVIMVHRBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-5-phenyl-thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with changes in cellular morphology and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its accumulation in the liver may enhance its hepatoprotective effects, while its distribution in other tissues may lead to different outcomes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

2-Chloro-5-phenyl-thiophene-3-carboxylic acid (CPTCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of CPTCA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods, structure-activity relationships, and potential therapeutic applications are also discussed.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8ClO2S\text{C}_{11}\text{H}_8\text{ClO}_2\text{S}

Synthesis Methods

CPTCA can be synthesized through various methods, including:

  • Electrophilic Aromatic Substitution : This method involves the chlorination of phenylthiophene derivatives followed by carboxylation.
  • Refluxing with Carboxylic Acids : The compound can also be synthesized by refluxing thiophene derivatives with suitable carboxylic acids under acidic conditions.

Antimicrobial Activity

CPTCA exhibits significant antimicrobial properties against various pathogens. Studies indicate that it has effective activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays have shown that CPTCA can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.

PathogenMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
VRE16 µg/mL
E. coli64 µg/mL

These findings suggest that CPTCA could serve as a potential lead compound for developing new antibiotics targeting multidrug-resistant organisms .

Anticancer Activity

CPTCA has been evaluated for its anticancer properties using various cancer cell lines. Notably, it demonstrated selective cytotoxicity towards colorectal adenocarcinoma cells (Caco-2) compared to lung adenocarcinoma cells (A549). The IC50 values observed were:

Cell LineIC50 (µM)Selectivity Index
Caco-239.8High
A549>100Low

The mechanism of action appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Activity

Preliminary studies indicate that CPTCA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of CPTCA is influenced by its structural features. Substituents on the thiophene ring and the carboxylic acid group play crucial roles in modulating its activity. For instance, the presence of chlorine at the 2-position enhances antimicrobial potency, while variations in the phenyl group can affect anticancer activity.

Case Studies

  • Antimicrobial Efficacy : A study conducted by demonstrated that CPTCA effectively reduced bacterial load in infected mice models, showcasing its potential for clinical applications.
  • Cancer Cell Studies : Research published in Antibiotics journal highlighted that CPTCA exhibited stronger anticancer effects on Caco-2 cells than on A549 cells, suggesting a targeted approach for colorectal cancer treatment .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Notes References
2-Chloro-5-phenyl-thiophene-3-carboxylic acid Cl (2), Ph (5), COOH (3) C₁₁H₇ClO₂S 238.69 Pharmaceutical intermediate* -
5-Chlorothiophene-2-carboxylic acid Cl (5), COOH (2) C₅H₃ClO₂S 162.59 Rivaroxaban synthesis
2-Amino-5-phenylthiophene-3-carboxylic acid NH₂ (2), Ph (5), COOH (3) C₁₁H₉NO₂S 219.26 Potential biological activity
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid Cl (5), SO₂NH₂ (2), COOH (3) C₅H₄ClNO₄S₂ 241.67 Sulfonamide-based drug design
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate NH₂ (3), 3-Cl-Ph (5), COOEt (2) C₁₄H₁₃ClN₂O₂S 308.78 Precursor for kinase inhibitors

*Applications inferred from structural analogs.

Key Differences and Implications

Electronic Effects :

  • The chlorine at position 2 in the target compound increases ring electrophilicity compared to 5-Chlorothiophene-2-carboxylic acid (Cl at position 5), which may alter reactivity in nucleophilic substitution reactions .
  • The sulfamoyl group in 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid introduces hydrogen-bonding capabilities, enhancing solubility and target binding in drug design .

Ester derivatives (e.g., ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) exhibit higher lipophilicity than carboxylic acids, improving cell membrane permeability in drug candidates .

Biological Activity: Amino-substituted derivatives (e.g., 2-Amino-5-phenylthiophene-3-carboxylic acid) may act as enzyme inhibitors due to the NH₂ group’s ability to form hydrogen bonds with active sites . Chlorosulfonyl groups (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) are reactive handles for synthesizing sulfonamide drugs, a class with antimicrobial and antidiabetic properties .

Preparation Methods

Procedure Summary:

  • Starting material: 2-chlorothiophene
  • Reagent: n-Butyllithium (n-BuLi)
  • Temperature: ≤ -30 °C to control regioselectivity
  • Step 1: Addition of n-BuLi to 2-chlorothiophene under inert atmosphere at low temperature to form a lithio intermediate.
  • Step 2: Introduction of carbon dioxide gas into the reaction mixture to convert the lithio intermediate into the carboxylate.
  • Step 3: Acidification (with water, alcohol, or acid) to yield 5-chlorothiophene-2-carboxylic acid.

This method is adaptable for further functionalization, such as phenyl substitution at the 5-position via cross-coupling reactions after lithiation.

Parameter Condition/Value
Starting material 2-chlorothiophene
Lithiation reagent n-Butyllithium (1.05-1.5 eq)
Temperature ≤ -30 °C
Reaction time ≥ 30 min for lithiation
Carbonation agent Carbon dioxide gas
Solvent THF, ether, hexane, toluene (various)
Workup Acidification, extraction, filtration

This method yields high purity products and allows precise control over substitution patterns.

One-Pot Synthesis Involving Chlorination and Carboxylation

An advanced industrially relevant method involves a one-pot synthesis starting from 2-thiophenecarboxaldehyde, which is chlorinated and then converted to the carboxylic acid without isolating intermediates.

Key Steps:

  • Step 1: Chlorination of 2-thiophenecarboxaldehyde with chlorine gas at controlled temperatures (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde.
  • Step 2: Slow addition of this intermediate into precooled sodium hydroxide solution at 5 °C or below.
  • Step 3: Further chlorination and heat preservation reactions at 15-30 °C.
  • Step 4: Quenching with sodium sulfite, solvent extraction (e.g., dichloromethane), pH adjustment with hydrochloric acid to precipitate the product.
  • Step 5: Filtration, recrystallization from ethanol/water mixture, and drying.

This method avoids complex separations, reduces waste, and is suitable for scale-up.

Step Conditions/Details
Chlorination temperature -10 to 30 °C (preferably -5 to 25 °C)
Chlorine to aldehyde mol ratio 0.9-1.5 : 1
Sodium hydroxide concentration 20% solution, 11 kg for scale
Reaction temperature after addition 15-30 °C
Chlorine introduction time 4 hours
Purity of target product ~92% by HPLC
Recrystallization solvent Ethanol/water (3:1)

This one-pot approach has been patented and demonstrated to be efficient for industrial production of 5-chlorothiophene-2-carboxylic acid, which can be further functionalized to introduce the phenyl group at the 5-position.

Introduction of Phenyl Group at the 5-Position

While the above methods focus on 5-chlorothiophene-2-carboxylic acid, the target compound 2-chloro-5-phenyl-thiophene-3-carboxylic acid requires phenyl substitution at position 5. This is commonly achieved via:

A typical synthetic sequence involves:

  • Preparation of 5-halogenated thiophene-3-carboxylic acid (e.g., 5-bromo or 5-chloro derivative).
  • Palladium-catalyzed cross-coupling with phenylboronic acid under mild conditions.
  • Purification to isolate this compound.

Though specific detailed protocols for this exact compound are scarce in the searched literature, analogous procedures have been reported in medicinal chemistry research involving phenylthiophene carboxylates.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Directed Lithiation & Carboxylation 2-chlorothiophene, n-BuLi, CO2 ≤ -30 °C, inert atmosphere High regioselectivity, purity Requires low temperature, air sensitive reagents
One-pot Chlorination & Carboxylation 2-thiophenecarboxaldehyde, Cl2, NaOH -10 to 30 °C, controlled addition, quenching Industrial scale, fewer steps Requires chlorine gas handling
Cross-Coupling for Phenyl Introduction 5-halogenated thiophene acid, phenylboronic acid, Pd catalyst Mild heating, base, organic solvent Versatile, high yield Requires catalyst and purification

Research Findings and Industrial Relevance

  • The lithiation/carboxylation method provides a reliable route for preparing chlorinated thiophene carboxylic acids with high regioselectivity, crucial for subsequent functionalization.
  • The one-pot chlorination and carboxylation method improves process efficiency, reduces waste, and is suitable for large-scale synthesis, addressing industrial production challenges.
  • Cross-coupling reactions enable the introduction of phenyl groups, expanding the compound’s utility in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-5-phenyl-thiophene-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted thiophene precursors. For example, halogenated thiophenes (e.g., 5-chlorothiophene derivatives) can undergo Suzuki-Miyaura coupling with phenylboronic acids to introduce the phenyl group . Subsequent carboxylation via lithiation followed by CO₂ quenching is a standard step for introducing the carboxylic acid moiety. Reaction temperature and catalyst choice (e.g., Pd(PPh₃)₄ for coupling) critically affect yields. A comparative table of synthetic methods is provided below:

MethodCatalyst/ReagentsYield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃65–75
Friedel-Crafts acylationAlCl₃, acyl chloride50–60
Direct carboxylationLDA, CO₂70–85

Q. How can purification challenges (e.g., residual solvents/byproducts) be addressed for this compound?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 v/v) effectively removes polar impurities. For non-polar byproducts, column chromatography with silica gel and a hexane/ethyl acetate gradient (4:1 to 1:1) is recommended. Analytical HPLC (C18 column, acetonitrile/0.1% TFA) ensures purity >95% .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the thiophene proton (δ 7.2–7.4 ppm) and carboxylic acid proton (broad ~12 ppm). The chloro substituent deshields adjacent protons .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ .
  • X-ray crystallography : SHELX software (SHELXL-2018) resolves bond lengths and angles, confirming regiochemistry .

Advanced Research Questions

Q. How does the chloro substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group activates the thiophene ring toward nucleophilic substitution but deactivates it toward electrophilic attacks. In Pd-catalyzed reactions, the chloro group can act as a directing group, enabling selective functionalization at the 5-position. Computational studies (DFT) using Gaussian 16 show enhanced electron density at the 3-carboxylic acid group due to resonance effects .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected regioselectivity)?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. For example:

  • If experimental NMR shifts conflict with DFT-predicted values, include solvent polarity corrections (e.g., PCM model for DMSO) .
  • For unexpected reaction outcomes (e.g., non-selective coupling), use kinetic isotopic labeling (²H/¹³C) to trace mechanistic pathways .

Q. How can crystallographic disorder in the phenyl ring be addressed during refinement?

  • Methodological Answer : SHELXL’s PART instruction partitions disordered atoms into distinct sites. Apply anisotropic displacement parameters (ADPs) and restraints (e.g., SIMU/DELU) to model thermal motion. Twinning (e.g., by pseudo-merohedry) requires using HKLF 5 data and the TWIN/BASF commands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-phenyl-thiophene-3-carboxylic acid
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2-Chloro-5-phenyl-thiophene-3-carboxylic acid

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